

physical and chemical properties of 3,5-Dinitrobenzyl alcohol

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Compound of Interest

Compound Name: 3,5-Dinitrobenzyl alcohol

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3,5-Dinitrobenzyl Alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzyl alcohol is an aromatic alcohol characterized by a benzene ring substituted with two nitro groups at positions 3 and 5, and a hydroxymethyl group at position 1. The presence of the electron-withdrawing nitro groups significantly influences the chemical and physical properties of the molecule, making it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides an in-depth overview of the core physical and chemical properties of **3,5-Dinitrobenzyl alcohol**, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities based on related compounds.

Core Physical and Chemical Properties

The physical and chemical properties of **3,5-Dinitrobenzyl alcohol** are summarized in the tables below, providing a consolidated reference for laboratory use.

Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O ₅	[1][2]
Molecular Weight	198.13 g/mol	[1][2]
Appearance	Slightly yellow amorphous powder to crystals.[1][2]	[1][2]
Melting Point	88-91 °C	[1][2]
Boiling Point (estimated)	335.43 °C	[2]
Density (estimated)	1.560 ± 0.06 g/cm ³	[2]
pKa (predicted)	13.40 ± 0.10	[2]
Refractive Index (estimated)	1.5460	[2]

Solubility

Solvent	Solubility	Source
Methanol	Soluble	[2]
Water	Data not available	
Ethanol	Data not available	
DMSO	Data not available	
Acetone	Data not available	

Spectral Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of **3,5-Dinitrobenzyl alcohol** is available, providing insights into the proton environments within the molecule.[3]

¹³C NMR Spectroscopy

Detailed experimental ^{13}C NMR spectral data with peak assignments for **3,5-Dinitrobenzyl alcohol** are not readily available in the searched literature. However, expected chemical shifts can be estimated based on the structure.

Infrared (FTIR) Spectroscopy

A detailed experimental FTIR spectrum with peak-by-peak assignments for **3,5-Dinitrobenzyl alcohol** is not readily available in the searched literature. General interpretations suggest the presence of O-H, C-H (aromatic and aliphatic), C-N, and N-O stretching and bending vibrations.

Experimental Protocols

Synthesis of 3,5-Dinitrobenzyl Alcohol

The synthesis of **3,5-Dinitrobenzyl alcohol** is typically achieved through the reduction of 3,5-dinitrobenzoyl chloride. The following protocol is a generalized procedure based on known chemical transformations.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Reaction: Reduction of 3,5-Dinitrobenzoyl Chloride to **3,5-Dinitrobenzyl Alcohol**.

Reagents and Materials:

- 3,5-Dinitrobenzoyl chloride
- Sodium borohydride (NaBH_4)
- Ethanol (or other suitable alcohol solvent)
- Water
- Hydrochloric acid (HCl , for workup)
- Dichloromethane (or other suitable extraction solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask

- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and recrystallization

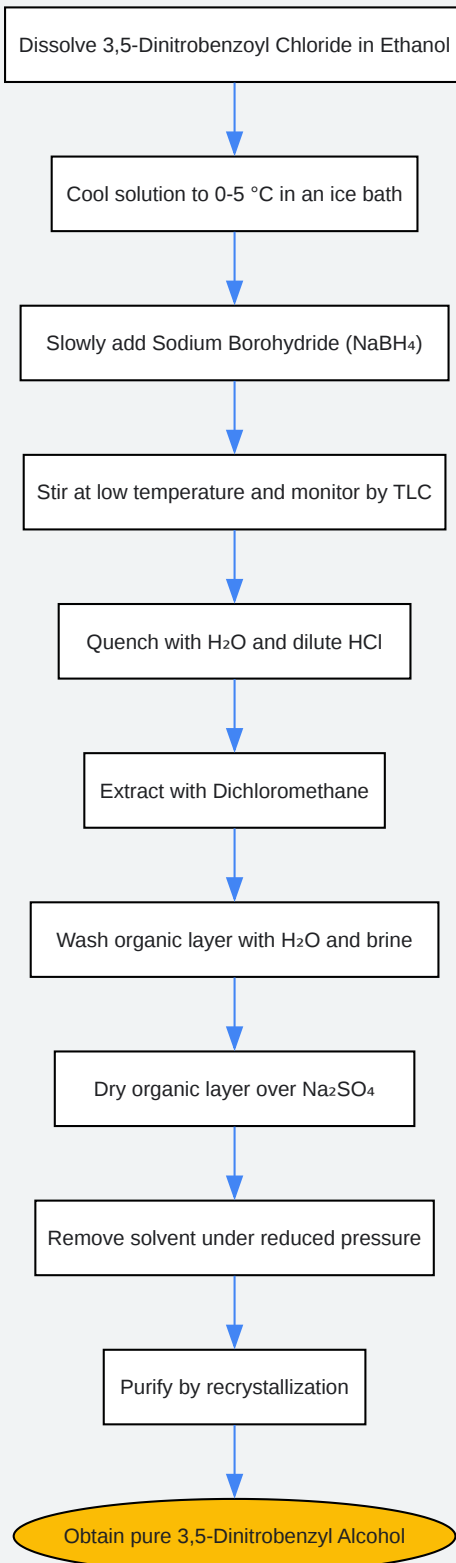
Procedure:

- **Dissolution:** Dissolve 3,5-dinitrobenzoyl chloride in a suitable alcohol solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stir bar.
- **Cooling:** Cool the solution in an ice bath to 0-5 °C.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH_4) portion-wise to the cooled solution while stirring. The molar ratio of NaBH_4 to the acid chloride may need to be optimized, but a slight excess of the reducing agent is common.
- **Reaction:** Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- **Quenching:** After the reaction is complete, slowly add water and a small amount of dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.
- **Washing:** Wash the organic layer with water and then with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain pure **3,5-Dinitrobenzyl alcohol**.

Experimental Workflow Diagram:

Experimental Workflow for the Synthesis of 3,5-Dinitrobenzyl Alcohol

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Synthesis Workflow

Chemical Reactivity and Potential Biological Activity

Chemical Reactivity

3,5-Dinitrobenzyl alcohol exhibits reactivity characteristic of both an alcohol and a nitro-substituted aromatic compound.

- **Esterification:** The hydroxyl group can undergo esterification reactions. For instance, it reacts with p-toluenesulfonyl chloride to yield 3,5-dinitrobenzyl p-toluenesulfonate.[2]
- **Synthesis of Derivatives:** It has been used in the synthesis of 3,5-bis((benzyloxycarbonyl)imino)benzyl alcohol.[2]

Potential Biological Activity (Inferred from Related Compounds)

Direct studies on the biological activity of **3,5-Dinitrobenzyl alcohol** are limited. However, the broader class of nitroaromatic compounds and dinitrobenzyl derivatives has been investigated for various biological effects.[4][7][8] The presence of the 3,5-dinitrophenyl moiety in other molecules has been associated with antimicrobial and antiproliferative activities.

- **Antimicrobial Activity:** Several studies have reported the antimicrobial, including antitubercular, activity of compounds containing the 3,5-dinitrophenyl group.[1][9] This suggests that **3,5-Dinitrobenzyl alcohol** could be a scaffold or a starting material for the development of new antimicrobial agents.
- **Antiproliferative and Cytotoxic Effects:** Nitroaromatic compounds are known to exhibit cytotoxicity, which can be harnessed for therapeutic purposes, such as in anticancer drug development.[10][11][12] The mechanism of toxicity often involves the enzymatic reduction of the nitro groups, leading to the formation of reactive intermediates that can cause cellular damage.[1]

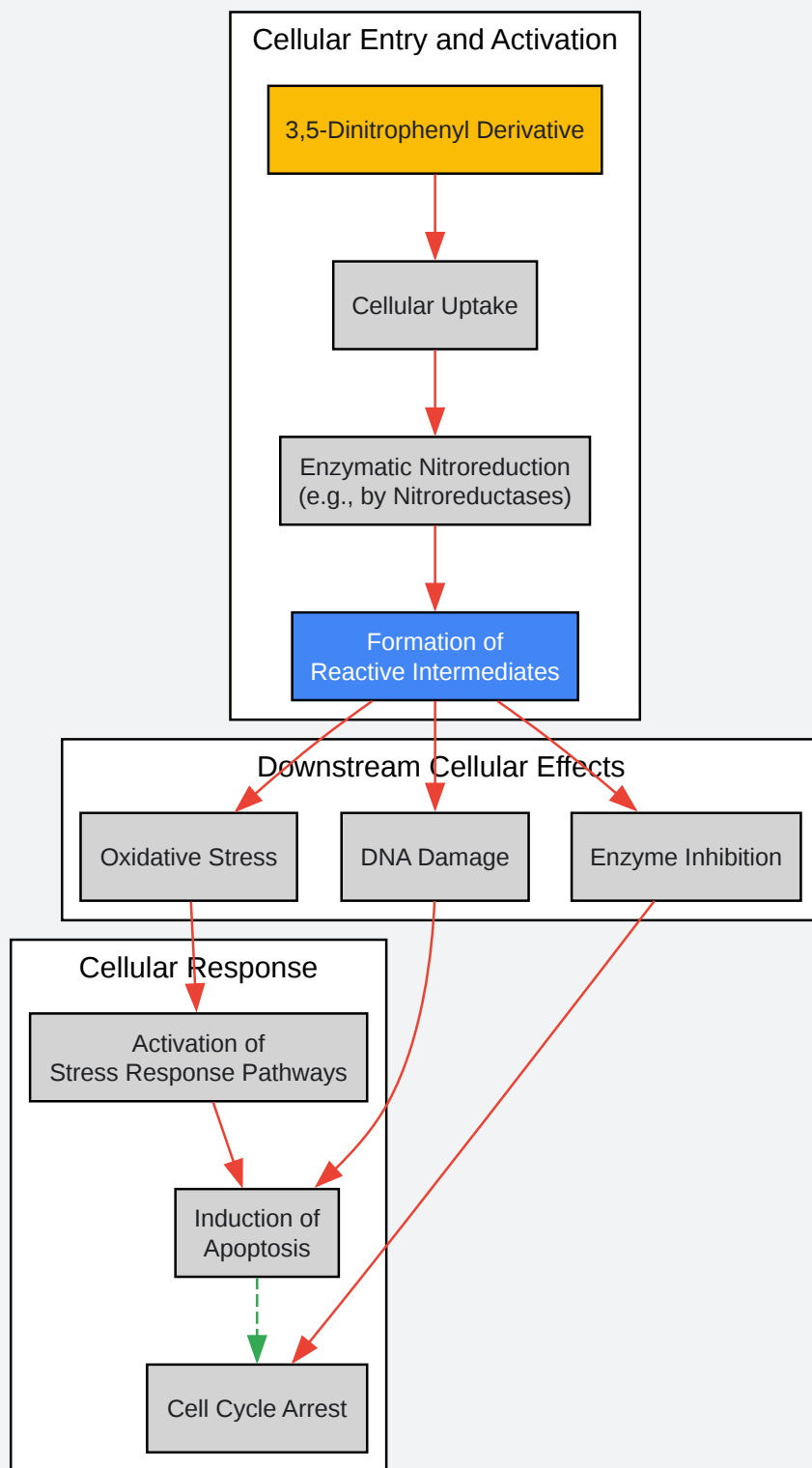
Potential Signaling Pathway Involvement (Hypothetical):

Given the known mechanisms of action for some nitroaromatic compounds and their derivatives, **3,5-Dinitrobenzyl alcohol** could potentially interact with cellular signaling pathways involved in:

- Oxidative Stress Response: The reduction of nitro groups can lead to the generation of reactive oxygen species (ROS), which would activate cellular stress response pathways.
- DNA Damage Response: The reactive intermediates formed from nitro reduction can potentially damage DNA, triggering DNA repair and apoptotic pathways.
- Enzyme Inhibition: Some dinitrobenzene derivatives have been shown to inhibit specific enzymes.[\[10\]](#)[\[13\]](#)

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a biologically active 3,5-dinitrophenyl derivative, leading to a cellular response.

Hypothetical Signaling Pathway for a 3,5-Dinitrophenyl Derivative

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Hypothetical Signaling Pathway

Conclusion

3,5-Dinitrobenzyl alcohol is a versatile chemical compound with well-defined physical and chemical properties. While its direct biological activities have not been extensively studied, the known bioactivities of related dinitrobenzyl and nitroaromatic compounds suggest its potential as a lead structure or intermediate in the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into its biological effects and mechanism of action is warranted to fully explore its therapeutic potential.

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